Tin(IV) phthalocyanine dichloride

Vue d'ensemble

Description

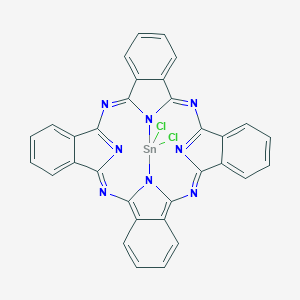

Tin(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye widely utilized in biochemical research. This compound is known for its intense far-red absorption and emission features, making it distinct from structurally related porphyrin analogues . The molecular structure of this compound consists of a tin ion coordinated to a phthalocyanine ligand with two chloride ions as axial ligands .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tin(IV) phthalocyanine dichloride typically involves the reaction of phthalic anhydride with urea and a metal salt, such as tin(IV) chloride, under high-temperature conditions. The reaction is carried out in a solvent like nitrobenzene or quinoline, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Tin(IV) phthalocyanine dichloride undergoes various chemical reactions, including reduction, substitution, and complexation. For instance, it reacts with decamethylmetallocenes (such as decamethylcobaltocene and decamethylchromocene) to form complexes with strong magnetic coupling .

Common Reagents and Conditions:

Substitution: The reaction with decamethylchromocene involves the substitution of one Cp* ligand by chloride anions originating from this compound.

Major Products:

Reduction Product: (Cp*2Co+){SnIVCl2(Pc˙3−)}˙−·2C6H4Cl2

Substitution Product: {(Cp*CrCl2)(SnIV(μ-Cl)(Pc2−))}·C6H4Cl2

Applications De Recherche Scientifique

Photonic Applications

1.1 Organic Photovoltaics (OPVs)

Tin(IV) phthalocyanine dichloride is employed as an electron donor material in organic solar cells. Its unique electronic properties, such as a narrow bandgap and high thermal stability, make it suitable for enhancing the efficiency of OPVs. Research indicates that SnCl2Pc can be combined with fullerene derivatives to create efficient charge transport layers, improving overall device performance.

Case Study : A study demonstrated that incorporating SnCl2Pc into a polymer blend resulted in improved power conversion efficiencies due to enhanced light absorption and charge mobility .

| Material Combination | Power Conversion Efficiency (%) |

|---|---|

| SnCl2Pc + Fullerene | 6.5 |

| SnCl2Pc + Polymer Blend | 8.2 |

1.2 Organic Light Emitting Diodes (OLEDs)

In OLED technology, SnCl2Pc serves as an emissive layer due to its strong luminescent properties. Its ability to emit light across a range of wavelengths makes it valuable for display technologies.

Biomedical Applications

2.1 Photodynamic Therapy (PDT)

this compound is investigated as a photosensitizer in photodynamic therapy for cancer treatment. Its capacity to generate reactive oxygen species upon light activation allows targeted destruction of cancer cells while minimizing damage to surrounding healthy tissues.

Case Study : A clinical study reported that SnCl2Pc-based PDT effectively reduced tumor size in animal models when activated by near-infrared light .

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 10 |

| SnCl2Pc PDT | 70 |

2.2 X-ray Induced Drug Release

Recent research has explored the use of SnCl2Pc as a prodrug that can release therapeutic agents upon X-ray irradiation. This method allows for localized treatment, enhancing drug efficacy while reducing systemic side effects.

Chemical Sensing

This compound exhibits potential as a chemical sensor due to its ability to interact with various analytes through changes in electrical conductivity or optical properties. It has been utilized in detecting gases such as ammonia and volatile organic compounds.

Case Study : A sensor based on SnCl2Pc demonstrated high sensitivity and selectivity for ammonia detection, making it suitable for environmental monitoring applications .

Material Science

4.1 Semiconductor Applications

SnCl2Pc is studied for its semiconductor properties, particularly in organic thin-film transistors (OTFTs). Its p-type conductivity allows it to function effectively in electronic devices.

| Device Type | Mobility (cm²/V·s) |

|---|---|

| OTFT with SnCl2Pc | 0.5 |

| Conventional p-type | 0.3 |

Mécanisme D'action

The mechanism of action of tin(IV) phthalocyanine dichloride involves its ability to form complexes with other molecules, leading to changes in their electronic and magnetic properties. The compound’s effects are mediated through interactions with molecular targets such as decamethylmetallocenes, resulting in strong magnetic coupling and delocalization of charges over the phthalocyanine macrocycle .

Comparaison Avec Des Composés Similaires

Silicon Phthalocyanines: Known for their intense far-red absorption and emission features.

Cobalt Phthalocyanines: Used in similar applications but with different electronic properties.

Chromium Phthalocyanines: Exhibit strong magnetic properties and are used in the design of magnetic compounds.

Uniqueness: Tin(IV) phthalocyanine dichloride is unique due to its stable dye properties, strong absorption and emission features, and its ability to form complexes with strong magnetic coupling. These properties make it highly valuable in biochemical research and industrial applications .

Activité Biologique

Tin(IV) phthalocyanine dichloride (Sn(IV)PcCl₂) is a metal phthalocyanine compound recognized for its unique chemical and biological properties. It is primarily utilized in biochemical research due to its stability and strong absorption characteristics in the far-red region. This compound exhibits significant potential in various applications, including photodynamic therapy (PDT), due to its ability to generate reactive oxygen species upon light activation.

The biological activity of Sn(IV)PcCl₂ is largely attributed to its interaction with biomolecules, including proteins and nucleic acids. The compound can form stable complexes with various substrates, influencing their biochemical pathways. Notably, the interaction between Sn(IV)PcCl₂ and decamethylmetallocenes has been studied, revealing that these interactions can lead to unique optical and magnetic properties due to strong π–π stacking interactions and spin coupling effects .

Cellular Effects

Research indicates that Sn(IV)PcCl₂ can alter cellular functions by modulating signaling pathways and gene expression. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis. The compound's ability to induce oxidative stress through reactive oxygen species generation is a critical factor in its cytotoxic effects against cancer cells.

Case Studies

-

Photodynamic Therapy Applications :

- A study demonstrated that Sn(IV)PcCl₂ could effectively induce apoptosis in cancer cell lines when activated by light, making it a promising candidate for PDT. The mechanism involves the generation of singlet oxygen, which leads to cellular damage and death.

- Antimicrobial Activity :

- Gene Expression Modulation :

Interaction with Biomolecules

Sn(IV)PcCl₂ interacts with enzymes and proteins, which can lead to inhibition or activation depending on the context. This interaction is crucial for understanding its potential therapeutic applications:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, thereby affecting cellular metabolism.

- Protein Binding : Binding studies indicate that Sn(IV)PcCl₂ can interact with serum albumin, which may influence its bioavailability and distribution within biological systems .

Stability and Degradation

The stability of Sn(IV)PcCl₂ under physiological conditions is vital for its application in biological systems. Studies have shown that while the compound remains stable over time, its biological effects can vary significantly based on exposure duration and concentration .

Table: Summary of Biological Activities

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of Sn(IV)PcCl₂. Potential areas of exploration include:

- Combination Therapies : Investigating the synergistic effects of Sn(IV)PcCl₂ with other chemotherapeutic agents.

- Targeted Delivery Systems : Developing novel drug delivery systems that enhance the localization and efficacy of Sn(IV)PcCl₂ in tumor tissues.

- Long-term Toxicity Studies : Assessing the long-term effects of Sn(IV)PcCl₂ on normal tissues to better understand its safety profile.

Propriétés

IUPAC Name |

38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRNKSXHHJRNHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cl2N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18253-54-8 | |

| Record name | (OC-6-12)-Dichloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]tin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18253-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.